

The Enigmatic Origins of 5-(3-Nitrophenyl)isoxazole: A Technical Overview

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Compound of Interest

Compound Name: 5-(3-Nitrophenyl)isoxazole

Cat. No.: B1302396

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Introduction

5-(3-Nitrophenyl)isoxazole, a heterocyclic compound identified by the CAS number 126633-02-1, represents a molecule of interest within the broader class of isoxazoles, which are known for their diverse biological activities. While the isoxazole scaffold is a common motif in medicinal chemistry, the specific discovery and detailed historical account of **5-(3-Nitrophenyl)isoxazole** remain elusive in readily accessible scientific literature. This technical guide consolidates the available information on this compound and provides a general context for its synthesis and characterization based on established isoxazole chemistry.

Physicochemical Properties and Characterization

Based on data from chemical suppliers, **5-(3-Nitrophenyl)isoxazole** is a solid with a melting point range of 80-85°C. Its fundamental properties are summarized in the table below.

Property	Value
CAS Number	126633-02-1
Molecular Formula	C ₉ H ₆ N ₂ O ₃
Molecular Weight	190.16 g/mol
Appearance	Off-white to light yellow powder
Melting Point	80-85 °C[1]

Definitive spectroscopic data from a primary synthesis publication is not currently available. However, characterization of the closely related compound, 1-(3-(3-nitrophenyl)isoxazol-4-yl)ethan-1-one, provides insight into the expected spectral features.

Expected Spectroscopic Data for **5-(3-Nitrophenyl)isoxazole**:

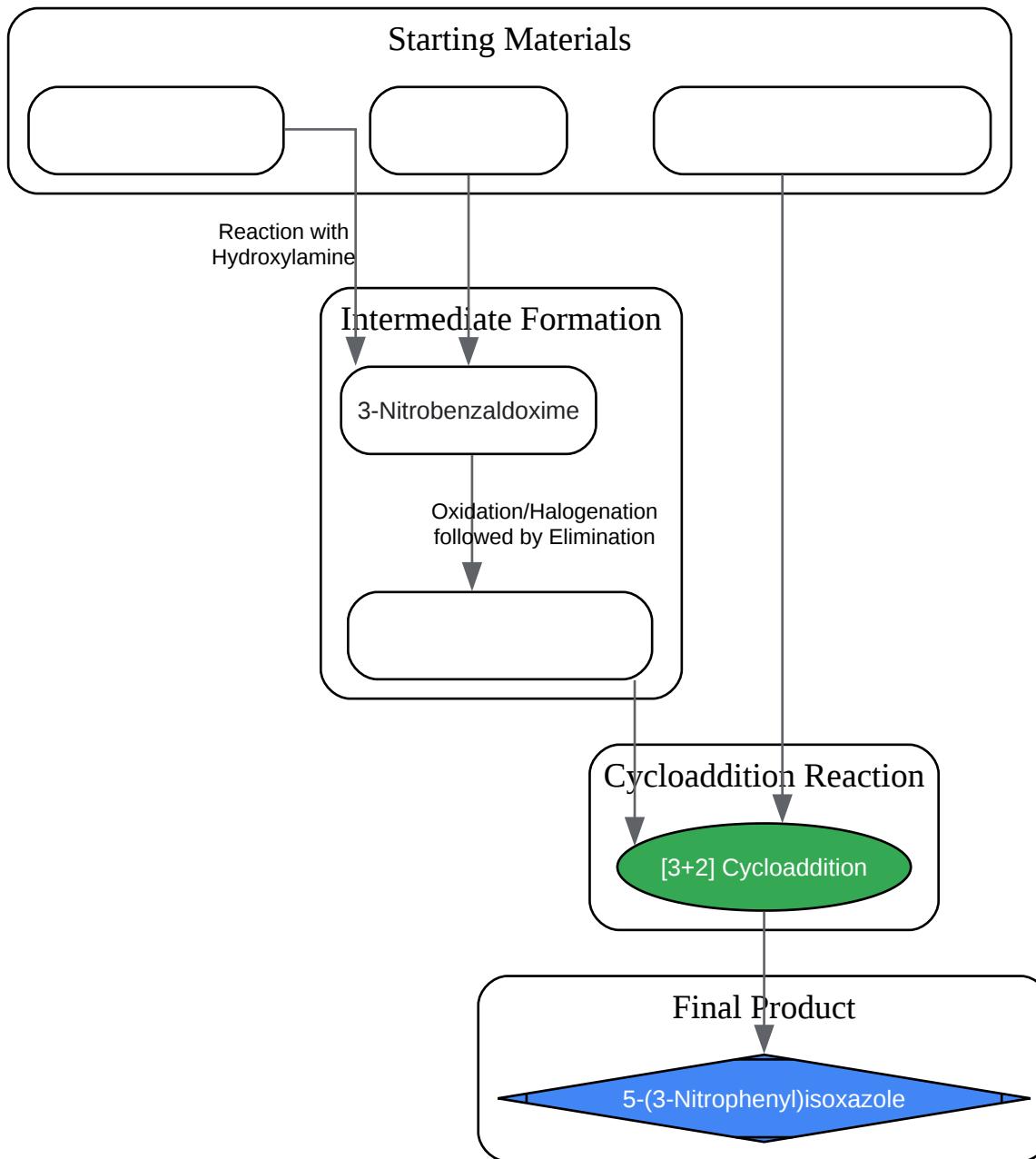
- ¹H NMR: Aromatic protons of the nitrophenyl group would likely appear as multiplets in the range of δ 7.5-8.5 ppm. The protons of the isoxazole ring would be expected to appear as distinct signals, with their chemical shifts influenced by the electronic effects of the adjacent nitrophenyl ring.
- ¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons of the nitrophenyl group and the carbons of the isoxazole ring. The carbon bearing the nitro group would be significantly deshielded.
- IR Spectroscopy: Key vibrational bands would include those corresponding to the N-O stretching of the isoxazole ring, C=N stretching, and the symmetric and asymmetric stretching of the nitro group (typically around 1530 and 1350 cm⁻¹).
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (190.16 g/mol).

Synthesis Methodologies

While the specific, originally reported synthesis of **5-(3-Nitrophenyl)isoxazole** could not be located, the formation of the 5-substituted isoxazole ring is a well-established transformation in

organic chemistry. A plausible and common synthetic route involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

A general workflow for such a synthesis is depicted below.



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Plausible synthetic workflow for **5-(3-Nitrophenyl)isoxazole**.

Experimental Protocol: A Generalized Approach

The following protocol is a general representation of how **5-(3-Nitrophenyl)isoxazole** could be synthesized via a 1,3-dipolar cycloaddition reaction.

- Formation of 3-Nitrobenzaldoxime: 3-Nitrobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or pyridine, in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
- In situ Generation of 3-Nitrophenylnitrile Oxide: The 3-nitrobenzaldoxime is then converted to the corresponding hydroxamoyl chloride or bromide by treatment with a halogenating agent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). The subsequent addition of a non-nucleophilic base, such as triethylamine, facilitates the elimination of HCl or HBr to generate the highly reactive 3-nitrophenylnitrile oxide intermediate in situ.
- [3+2] Cycloaddition: The nitrile oxide is immediately trapped by an acetylene source. For the synthesis of a 5-substituted isoxazole, a terminal alkyne is used. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.
- Work-up and Purification: Upon completion of the reaction, the mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization from a suitable solvent system, to yield the pure **5-(3-Nitrophenyl)isoxazole**.

Conclusion and Future Directions

While **5-(3-Nitrophenyl)isoxazole** is commercially available, a significant gap exists in the primary scientific literature regarding its initial discovery and detailed synthesis. The lack of a foundational publication makes a comprehensive historical and developmental analysis challenging. Future research efforts could focus on a thorough retrospective search of older or less-digitized chemical literature to uncover the original synthesis. Furthermore, the synthesis and full spectroscopic characterization of this compound, following modern standards, would be a valuable contribution to the field, providing a definitive reference for researchers working with this and related molecules. The potential biological activities of **5-(3-**

Nitrophenyl)isoxazole, inferred from the broader class of nitrophenyl-substituted heterocycles, also warrant further investigation.

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References

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